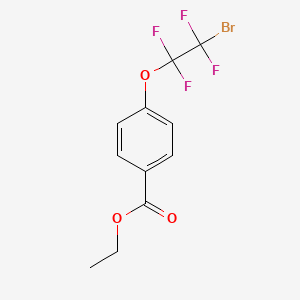

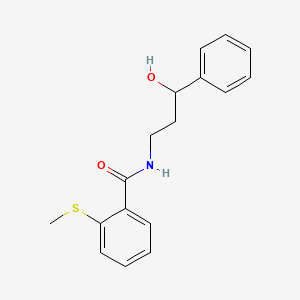

![molecular formula C19H14N4O3S3 B2454773 N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219911-91-7](/img/structure/B2454773.png)

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

Synthesis Analysis

The synthesis of these compounds involves the use of various techniques and reagents. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The HRMS (m/z): [M+H] + calcd for C19H18N2O4S was 371.1066, found 371.1044 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed. The compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Aplicaciones Científicas De Investigación

Anticancer Activity

The thiazole ring in this compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against cancer cell lines. These compounds exhibited promising anticancer activity, making them interesting candidates for further study .

Quorum Sensing Inhibition

The library of benzo[d]thiazole/quinoline-2-thiol compounds, including our target compound, was designed to explore quorum sensing inhibition. Quorum sensing plays a crucial role in bacterial communication and virulence. By inhibiting quorum sensing, these compounds may help combat bacterial infections .

Antioxidant Properties

Thiazole derivatives have been studied as potential antioxidants. These compounds can scavenge free radicals and protect cells from oxidative damage. Although specific data on our compound are limited, its thiazole moiety suggests antioxidant potential .

Cyclooxygenase (COX) Suppression

Researchers have designed and synthesized methoxyphenyl thiazole carboxamide derivatives. These compounds were evaluated for their COX-suppressant properties. COX enzymes play a role in inflammation, and inhibiting them can have therapeutic implications for conditions like pain and inflammation .

Biological Activity Modulation

Due to its aromaticity, the thiazole ring can interact with biological systems in various ways. It may influence biochemical pathways, enzyme activity, and receptor function. Investigating how our compound interacts with specific biological targets could reveal additional applications .

Drug Development

The thiazole moiety’s versatility makes it a valuable building block for drug development. Researchers continue to explore its potential in creating novel pharmaceutical agents for various diseases .

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

The compound’s solubility in toluene suggests that it may be well-absorbed in the body

Result of Action

The inhibition of the COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful for the treatment of conditions such as arthritis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in toluene suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S3/c1-26-12-8-6-11(7-9-12)14(24)10-27-19-23-22-18(29-19)21-16(25)17-20-13-4-2-3-5-15(13)28-17/h2-9H,10H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRQXEUHMXMHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)

![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)

![(1S,5R)-2lambda6-Thiabicyclo[3.1.0]hexane 2,2-dioxide](/img/structure/B2454694.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)

![8-(morpholine-4-carbonyl)-2-(p-tolyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2454712.png)